2-Naphthalenecarboxamide,N-ethyl-3-hydroxy-
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Overview
Description
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is an organic compound belonging to the class of naphthalenecarboxamides It is characterized by the presence of a naphthalene ring system, an amide group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- typically involves the reaction of 2-naphthoic acid with an appropriate amine, such as ethylamine, in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent like toluene or dichloromethane. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted naphthalenecarboxamides.
Scientific Research Applications
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- has several applications in scientific research:
Material Science: It is used in the development of electrochromic materials and polymers with specific photophysical properties, making it suitable for electronic devices such as organic light-emitting diodes (OLEDs).
Pharmaceuticals: Derivatives of this compound exhibit significant antibacterial and antimycobacterial activities, making them potential candidates for developing new antibiotics.
Agriculture: It has been evaluated for its herbicidal activity and ability to inhibit photosynthetic electron transport in chloroplasts, suggesting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- varies depending on its application:
Antibacterial Activity: It targets bacterial cell walls and inhibits essential enzymes, leading to cell lysis and death.
Herbicidal Activity: It inhibits photosynthetic electron transport in chloroplasts, disrupting the energy production process in plants and leading to their death.
Electrochromic Materials: It undergoes reversible redox reactions, changing its optical properties in response to an applied electric field.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl
- 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy
Uniqueness
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.
Biological Activity
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C13H13NO2
- Molecular Weight : 215.25 g/mol
- CAS Number : 6272-12-4
The biological activity of 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- is primarily attributed to its interaction with various molecular targets. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It is known to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic microorganisms.
- Receptor Modulation : The compound may act on specific receptors, altering downstream signaling pathways that could influence cellular responses.
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Antimicrobial Properties
Research has demonstrated that derivatives of naphthalenecarboxamides, including 2-Naphthalenecarboxamide, N-ethyl-3-hydroxy-, exhibit promising antimicrobial activity:
- Minimum Inhibitory Concentrations (MIC) : Some derivatives have MIC values as low as 12 µM against MRSA strains, indicating a potency greater than standard antibiotics like ampicillin .
Compound | MIC (µM) | Target Bacteria |
---|---|---|
2-Naphthalenecarboxamide, N-ethyl-3-hydroxy- | 12 | MRSA |
N-(2-propoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 12 | MRSA |
N-(methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 23 | M. tuberculosis |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, no significant lethal effect was observed at concentrations used for antimicrobial testing, suggesting a favorable safety profile .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated various naphthalenecarboxamides for their antibacterial activity against S. aureus and other pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds might interfere with bacterial energy metabolism or inhibit essential enzymatic functions critical for bacterial survival .
- Structure-Activity Relationships (SAR) : Research into the SAR of naphthalenecarboxamides highlighted how modifications to the chemical structure can significantly influence biological activity. For example, variations in substituents led to different levels of potency against target pathogens .
Properties
CAS No. |
6272-12-4 |
---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-ethyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16) |
InChI Key |
AWLIVDSCPPTBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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